SMP-797 anhydrous free base
Description
Significance of Chemical Synthesis in Contemporary Research
Chemical synthesis is the foundational art and science of constructing complex molecules from simpler, more readily available starting materials. arlok.comchromforum.org Its significance in contemporary research cannot be overstated, as it provides the tangible substances that drive discovery in a vast array of scientific fields. lcms.cz In medicine, organic synthesis is the engine of drug discovery, enabling the creation of new therapeutic agents with tailored properties to combat diseases. arlok.comimprovedpharma.com Synthetic chemistry allows for the systematic modification of molecular structures to optimize their biological activity, selectivity, and pharmacokinetic properties. arlok.com Beyond medicine, chemical synthesis is crucial for the development of new materials with unique electronic, optical, or mechanical properties, contributing to innovations in fields ranging from renewable energy to advanced electronics. improvedpharma.com The ability to create molecules that are not found in nature opens up limitless possibilities for scientific investigation and technological advancement. lcms.cz
Role of Advanced Characterization in Compound Elucidation
The elucidation of a novel compound's structure and properties is a critical step that relies on a suite of advanced characterization techniques. Once a new molecule is synthesized, its precise three-dimensional arrangement of atoms, or its chemical structure, must be unequivocally determined. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are indispensable tools in this process. nih.govjst.go.jpjst.go.jp NMR provides detailed information about the connectivity and chemical environment of atoms, while MS reveals the compound's molecular weight and elemental composition. For crystalline materials, X-ray crystallography can provide a definitive atomic-level picture of the molecule's structure. jst.go.jpjst.go.jp Beyond basic structure determination, a variety of other analytical methods are employed to characterize a compound's purity, stability, and other physicochemical properties that are critical for its potential application. encyclopedia.pubnih.gov
Integration of Computational Approaches in Chemical Discovery
In recent decades, computational chemistry has emerged as a powerful partner to experimental research in the discovery and development of new chemical entities. medisca.comacs.orgresearchgate.net By harnessing the power of computers to model molecular behavior, researchers can predict a wide range of properties, from molecular structure and stability to reactivity and biological activity. nih.gov These computational tools allow for the virtual screening of vast libraries of potential drug candidates, helping to prioritize which compounds to synthesize and test in the laboratory. medisca.com This in silico approach can significantly accelerate the pace of research and reduce the costs associated with drug discovery. nih.gov Furthermore, computational methods provide invaluable insights into the intricate interactions between a molecule and its biological target, aiding in the rational design of more potent and selective compounds. medisca.com
Fundamental Mechanistic Probes in Biological Systems
Novel chemical entities often serve as fundamental probes to investigate the complex machinery of biological systems. A "chemical probe" is a small molecule designed to selectively interact with a specific biological target, such as a protein or an enzyme. By observing the effects of the probe on cells or organisms, researchers can gain a deeper understanding of the target's function and its role in health and disease. The development of highly selective and potent chemical probes is a crucial aspect of chemical biology and is essential for validating new drug targets. These molecular tools allow for the precise dissection of biological pathways and have been instrumental in many of the most important discoveries in modern medicine.
Evolution of Analytical Methodologies for Complex Compounds
As the complexity of synthesized molecules has increased, so too has the sophistication of the analytical methodologies used to study them. Modern analytical chemistry offers a diverse and powerful toolkit for the comprehensive analysis of complex compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry, are workhorse techniques for separating and identifying the components of intricate mixtures. The development of ultra-high-resolution spectroscopic techniques allows for the discernment of subtle differences in molecular structure. For biological macromolecules and other complex systems, specialized techniques such as proteomics and metabolomics are used to obtain a global view of the molecules present in a biological sample. The continuous evolution of these analytical methods is essential for pushing the boundaries of scientific discovery.
Despite a thorough search of the scientific literature, no specific research findings or detailed data are publicly available for the chemical compound "SMP-797 anhydrous free base." Information regarding its synthesis, characterization, computational analysis, and mechanism of action is not present in the accessible scientific domain. The following sections, which would typically detail these aspects for a specific compound, cannot be populated with scientifically accurate information for this compound due to this absence of data.
Detailed Research Findings for this compound
No published research data was found for the synthesis, characterization, computational analysis, or mechanism of action of this compound.
Data Tables
Due to the lack of specific data for this compound, the following tables are presented as templates that would typically be used to summarize such information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | Data not available |
| Molecular Weight | Data not available |
| Appearance | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points |
|---|---|
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Mass Spectrometry (MS) | Data not available |
| Infrared (IR) Spectroscopy | Data not available |
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Density (calculated) | Data not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
437763-85-4 |
|---|---|
Molecular Formula |
C34H43N5O4 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea |
InChI |
InChI=1S/C34H43N5O4/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42) |
InChI Key |
HNRUUMLUBDTZHX-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO |
Canonical SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO |
Synonyms |
SMP-797 |
Origin of Product |
United States |
Synthetic Methodologies for Smp 797 Anhydrous Free Base
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of the SMP-797 structure allows for its deconstruction into more readily available starting materials. This process is crucial for designing an efficient and logical synthetic pathway.
Key Synthetic Disconnections
The molecular architecture of SMP-797 features a central urea (B33335) linkage connecting a substituted 1,8-naphthyridinone moiety and a diisopropylaniline derivative. The most logical retrosynthetic disconnection is at the urea bond, which simplifies the target molecule into two primary fragments: an amine-functionalized 1,8-naphthyridinone and an isocyanate- or carbamate-activated diisopropylaniline.
A further disconnection of the 1,8-naphthyridinone fragment at the ether linkage of the hydroxypropoxy side chain reveals a simpler hydroxynaphthyridinone precursor and a protected 3-carbon unit. The naphthyridinone core itself can be envisioned as being assembled through established methods for heterocyclic ring formation, such as the Gould-Jacobs reaction. ekb.eg
The diisopropylaniline portion can be traced back to 2,6-diisopropylaniline, a commercially available starting material. The introduction of the amino group at the 4-position can be achieved through standard aromatic substitution reactions.
Access to Advanced Intermediates
The synthesis of the N-(4-amino-2,6-diisopropylphenyl) fragment typically starts with 2,6-diisopropylaniline. Nitration followed by reduction provides the corresponding 1,4-diamine.
| Intermediate | Potential Starting Materials | Key Transformations |
| Substituted 1,8-naphthyridinone | 2-Aminopyridine derivative, Diethyl malonate derivative | Condensation, Cyclization, Alkylation |
| N-(4-amino-2,6-diisopropylphenyl)urea precursor | 2,6-Diisopropylaniline | Nitration, Reduction, Phosgenation/Carbamoylation |
Development of Novel Synthetic Routes
The assembly of SMP-797 from its precursors requires a carefully orchestrated sequence of reactions to ensure high yields and purity.
Multi-Step Synthesis Strategies
The forward synthesis, as informed by the retrosynthetic analysis, would likely begin with the parallel synthesis of the two main fragments.
Synthesis of the 1,8-Naphthyridinone Core:
The synthesis of the 1,8-naphthyridinone core can be achieved through a multi-step sequence. A potential route is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-Amino-6-chloropyridine, Diethyl 2-(3-methoxyphenyl)malonate | NaH, Toluene (B28343), Reflux | Ethyl 7-chloro-4-hydroxy-1,8-naphthyridine-3-carboxylate |
| 2 | Ethyl 7-chloro-4-hydroxy-1,8-naphthyridine-3-carboxylate | 1-Bromobutane, K2CO3, DMF | Ethyl 1-butyl-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
| 3 | Ethyl 1-butyl-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 3-(Benzyloxy)propan-1-ol, NaH, DMF | Ethyl 1-butyl-7-(3-(benzyloxy)propoxy)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
| 4 | Ethyl 1-butyl-7-(3-(benzyloxy)propoxy)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | LiOH, THF/H2O | 1-Butyl-7-(3-(benzyloxy)propoxy)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid |
| 5 | 1-Butyl-7-(3-(benzyloxy)propoxy)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA), Et3N, t-BuOH | tert-Butyl (1-butyl-7-(3-(benzyloxy)propoxy)-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbamate |
| 6 | tert-Butyl (1-butyl-7-(3-(benzyloxy)propoxy)-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbamate | H2, Pd/C, EtOH | tert-Butyl (1-butyl-7-(3-hydroxypropoxy)-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbamate |
| 7 | tert-Butyl (1-butyl-7-(3-hydroxypropoxy)-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbamate | TFA, CH2Cl2 | 3-Amino-1-butyl-7-(3-hydroxypropoxy)-1,8-naphthyridin-4(1H)-one |
Synthesis of the Substituted Aniline (B41778) Fragment and Urea Formation:
The aniline fragment is prepared and then coupled with the naphthyridinone amine to form the final urea linkage.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2,6-Diisopropylaniline | HNO3, H2SO4 | 2,6-Diisopropyl-4-nitroaniline |
| 2 | 2,6-Diisopropyl-4-nitroaniline | H2, Pd/C, EtOH | 2,6-Diisopropylaniline-1,4-diamine |
| 3 | 2,6-Diisopropylaniline-1,4-diamine | Triphosgene (B27547), Et3N, CH2Cl2 | 4-Amino-2,6-diisopropylphenyl isocyanate |
| 4 | 3-Amino-1-butyl-7-(3-hydroxypropoxy)-1,8-naphthyridin-4(1H)-one, 4-Amino-2,6-diisopropylphenyl isocyanate | CH2Cl2, Room Temperature | SMP-797 anhydrous free base |
Protecting Group Strategies
Protecting groups are essential in the synthesis of SMP-797 to prevent unwanted side reactions and to ensure the desired reaction pathway.
In the synthesis of the naphthyridinone intermediate, a benzyl (B1604629) ether is a suitable protecting group for the hydroxyl group of the 3-hydroxypropoxy side chain. The benzyl group is stable to the basic conditions used for the alkylation and the acidic or basic conditions of other steps, and it can be readily removed by catalytic hydrogenation in a later step.
The amino group on the naphthyridinone core, introduced via a Curtius rearrangement, is protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable to the conditions used for the debenzylation of the side chain and can be selectively removed under acidic conditions to liberate the free amine for the final urea formation step.
The amino group on the diisopropylaniline fragment that is not involved in the urea linkage is often carried through the synthesis without protection, as its nucleophilicity is significantly lower than that of the other amino group due to steric hindrance from the adjacent isopropyl groups.
| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |
| Hydroxyl (side chain) | Benzyl (Bn) | Benzyl bromide, NaH | H2, Pd/C |
| Amino (naphthyridinone) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) |
Optimization of Reaction Conditions and Efficiency
Optimization of the synthesis of SMP-797 hinges on two critical transformations: the palladium-catalyzed Suzuki coupling to form the C-C bond for the 4-aryl-1,8-naphthyridin-2(1H)-one intermediate, and the final urea formation step.
The crucial Suzuki coupling reaction, which links the arylboronic acid with a 4-halo-1,8-naphthyridin-2(1H)-one precursor, is highly dependent on the choice of the palladium catalyst and its associated phosphine (B1218219) ligand. researchgate.net
Catalyst and Ligand Selection for Suzuki Coupling:
For sterically hindered couplings, such as those required in complex molecule synthesis, catalyst systems are screened to maximize yield and minimize side reactions. The choice of ligand is paramount as it influences the stability and reactivity of the palladium catalyst. While specific screening data for SMP-797's synthesis is proprietary, the general approach involves evaluating a panel of common catalysts and ligands.
| Catalyst Precursor | Ligand | Typical Characteristics |
| Pd(PPh₃)₄ | Triphenylphosphine | A traditional, versatile catalyst system. |
| PdCl₂(dppf) | dppf | Often effective for a broad range of substrates. |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands that are highly effective for challenging cross-coupling reactions, often allowing for lower catalyst loading and milder reaction conditions. |
| Pd(OAc)₂ | P(Cy₃) | Used with bulky phosphine ligands for improved stability and activity. |
In the synthesis of related 4-aryl-1,8-naphthyridin-2(1H)-ones, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to be an effective catalyst. researchgate.net The efficiency of such catalyst systems is critical, as residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated and requires removal, often through challenging purification steps. researchgate.net
Solvent and temperature are critical parameters that significantly influence reaction rate, yield, and purity. For the Suzuki coupling step, a variety of solvent systems are typically screened. A common choice is a mixture of an organic solvent with an aqueous base. frontiersin.org
Solvent and Temperature Considerations:
Suzuki Coupling: Aprotic solvents like 1,4-dioxane (B91453) or toluene mixed with an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently employed. researchgate.netsigmaaldrich.com The reaction temperature is often elevated (e.g., 70-100 °C) to ensure a reasonable reaction rate. mdpi.com Optimization involves finding the lowest possible temperature to achieve complete conversion, thereby minimizing the formation of thermal degradation byproducts. sigmaaldrich.com
Urea Formation: The final step, reacting an isocyanate intermediate with an amine, is typically performed in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at ambient or slightly elevated temperatures to avoid side reactions. nih.gov
The selection process balances solubility of reactants, catalyst stability, and reaction kinetics to achieve the optimal outcome.
Understanding reaction kinetics is essential for ensuring reaction completion, maximizing throughput, and ensuring batch-to-batch consistency. The progress of the key synthetic steps is monitored using standard analytical techniques.
Monitoring Techniques:
High-Performance Liquid Chromatography (HPLC): Used to track the disappearance of starting materials and the appearance of the product, allowing for the determination of reaction completion and the identification of any impurities.
Thin-Layer Chromatography (TLC): A rapid, qualitative method for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of intermediates and the final product, and can also be used to determine reaction conversion. wuxiapptec.com
Kinetic studies help identify the rate-determining step and understand the influence of reactant concentrations, temperature, and catalyst loading on the reaction speed. This information is crucial for developing a robust and reproducible manufacturing process. sigmaaldrich.com
Scale-Up Considerations for Research Applications
Transitioning the synthesis of SMP-797 from a laboratory scale to a larger scale for extensive research or preclinical studies introduces several challenges.
Key Scale-Up Challenges:
Mixing and Heat Transfer: What works in a small flask may not work in a large reactor. Ensuring efficient mixing and uniform heat transfer is critical to avoid localized overheating and the formation of impurities. wuxiapptec.com
Reagent Addition: The rate of addition of critical reagents, especially in exothermic reactions, must be carefully controlled on a larger scale.
Work-up and Purification: Extraction and crystallization procedures must be adapted for larger volumes. The efficiency of palladium removal after the Suzuki coupling is a significant concern, often requiring specialized scavengers or filtration methods. researchgate.net
Safety: The use of hazardous reagents, such as triphosgene (a safer substitute for phosgene (B1210022) gas) in the urea formation step, requires stringent safety protocols and engineering controls, especially at a larger scale. nih.gov
A successful scale-up requires a thorough understanding of the process parameters and potential risks identified during laboratory development. wuxiapptec.com
Green Chemistry Principles in Synthesis of this compound
Applying green chemistry principles to the synthesis of complex pharmaceutical molecules like SMP-797 aims to reduce the environmental impact of the manufacturing process.
Areas for Green Chemistry Application:
Atom Economy: The Suzuki coupling is generally considered to have good atom economy. However, the urea formation step, if using traditional methods, can generate significant waste. The reaction is designed to maximize the incorporation of all materials into the final product. nih.gov
Safer Solvents and Reagents: A primary focus is replacing hazardous reagents. The traditional synthesis of ureas often involves highly toxic phosgene or isocyanates. nih.govrsc.orgresearchgate.net Green chemistry encourages the use of safer phosgene substitutes like triphosgene or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govrsc.org Furthermore, exploring catalytic processes using CO₂ as a C1 source is an active area of research to avoid phosgene chemistry altogether. ionike.comnih.gov
Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis, for example, can sometimes accelerate reactions like the Suzuki coupling, leading to shorter reaction times and reduced energy use. mdpi.com
By integrating these principles, the synthesis of SMP-797 can be made more sustainable and environmentally responsible.
Advanced Analytical and Spectroscopic Characterization Methodologies for Smp 797 Anhydrous Free Base
High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in pharmaceutical analysis, offering unparalleled precision in mass measurement. measurlabs.com This capability is crucial for confirming elemental composition and aiding in the structural elucidation of compounds and their potential impurities. scirp.org
Accurate Mass Determination and Fragmentation Analysis
Accurate mass determination by HRMS provides a highly precise measurement of a molecule's mass, which is used to calculate its elemental composition. thermofisher.com For SMP-797 anhydrous free base (C₃₄H₄₃N₅O₄), the theoretical monoisotopic mass is 585.3315 Da. ncats.ionih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with an accuracy of a few parts per million (ppm), unequivocally confirming the compound's elemental formula and distinguishing it from isobaric interferences. thermofisher.comnih.gov
Beyond intact mass measurement, tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion. scirp.org By analyzing the fragmentation pattern, chemists can piece together the molecule's structure. For SMP-797, key fragmentation pathways would likely involve the cleavage of the urea (B33335) linkage, scission of the ether bond in the hydroxypropoxy group, and loss of the n-butyl chain.
| Predicted Fragment Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) | Structural Origin |
|---|---|---|---|
| [M+H]⁺ | C₃₄H₄₄N₅O₄⁺ | 586.3388 | Protonated Parent Molecule |
| [M-C₄H₉]⁺ | C₃₀H₃₅N₅O₄⁺ | 529.2689 | Loss of the n-butyl group from the naphthyridinone nitrogen |
| [M-C₃H₇O₂]⁺ | C₃₁H₃₆N₅O₂⁺ | 510.2869 | Cleavage of the hydroxypropoxy side chain |
| [C₁₉H₂₀N₂O₃]⁺ | C₁₉H₂₀N₂O₃⁺ | 340.1474 | Fragment containing the butyl-naphthyridinone-phenyl-ether moiety after urea cleavage |
| [C₁₅H₂₄N₃O]⁺ | C₁₅H₂₄N₃O⁺ | 262.1919 | Fragment containing the amino-diisopropylphenyl-urea moiety after urea cleavage |
Ion Mobility Spectrometry Integration
Ion Mobility Spectrometry (IMS) is a rapid, gas-phase separation technique that distinguishes ions based on their size, shape, and charge. nih.govnist.gov When integrated with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing peak capacity and selectivity. mdpi.com This is particularly useful for separating isomeric and isobaric compounds that cannot be resolved by mass spectrometry alone.
For the analysis of this compound, IMS-MS would be valuable for:
Purity Analysis: Separating SMP-797 from process-related impurities or degradants that may have the same mass.
Conformational Studies: Providing information on the three-dimensional shape of the molecule in the gas phase.
Collision Cross Section (CCS) Determination: Measuring the CCS value, which is a robust and reproducible physicochemical property. acs.org The CCS value can be used as an additional identifier for the compound in complex screening workflows, complementing retention time and m/z data. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the definitive structural elucidation of organic molecules in both solution and the solid state. wikipedia.orgebsco.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multi-Dimensional NMR for Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary structural information, the complexity of SMP-797, with its numerous distinct proton and carbon environments, necessitates the use of multi-dimensional NMR experiments for unambiguous signal assignment. numberanalytics.com Two-dimensional (2D) NMR techniques reveal correlations between nuclei, allowing for the complete assembly of the molecular structure. researchgate.netslideshare.net
| 2D NMR Experiment | Type of Correlation | Application to SMP-797 Structure |
|---|---|---|
| COSY (Correlation Spectroscopy) | ¹H - ¹H | Identifies protons that are coupled (typically 2-3 bonds apart), mapping out the spin systems of the n-butyl, diisopropyl, and hydroxypropoxy chains. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H - ¹³C (one bond) | Correlates each proton to the carbon atom it is directly attached to, assigning carbon signals based on known proton assignments. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H - ¹³C (2-4 bonds) | Reveals long-range couplings between protons and carbons, which is critical for connecting the different structural fragments, such as linking the aromatic rings across the urea bridge. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H - ¹H (through space) | Identifies protons that are close to each other in space, providing key information about the molecule's 3D conformation and the relative orientation of its substituents. |
Isotopic Labeling Strategies in NMR Analysis
Isotopic labeling involves the strategic incorporation of NMR-active isotopes, such as ¹³C or ¹⁵N, into the molecule. sigmaaldrich.com This approach can be used to overcome challenges in NMR analysis, especially for large or complex molecules. nih.govnmr-bio.com Problems such as low sensitivity of ¹³C NMR or severe signal overlap in proton spectra can be mitigated through specific labeling patterns. nih.gov
For SMP-797, potential isotopic labeling strategies could include:
Uniform ¹³C/¹⁵N Labeling: While costly, this approach would dramatically enhance the signal in ¹³C and ¹⁵N NMR, facilitating the acquisition of advanced multi-dimensional spectra for complete assignment. sigmaaldrich.com
Selective Labeling: Synthesizing SMP-797 using a ¹³C-labeled precursor for a specific part of the molecule (e.g., ¹³C-labeled n-butyl iodide) would allow researchers to selectively observe signals from that region. This simplifies complex spectra and can be used to track specific metabolic or degradation pathways.
Reverse Labeling: In this strategy, the majority of the molecule is isotopically labeled (e.g., with ¹³C), while a specific precursor is left unlabeled. This "turns off" signals from a particular region, helping to resolve ambiguity in crowded spectral areas. nih.gov
Solid-State NMR for Polymorph Characterization
The solid-state form of an API can significantly impact its stability, solubility, and bioavailability. europeanpharmaceuticalreview.com Solid-State NMR (SSNMR) is a high-resolution technique used to characterize these solid forms, including different polymorphs (crystalline forms) and amorphous content. nih.govbruker.com Unlike techniques such as Powder X-ray Diffraction (PXRD), SSNMR is inherently quantitative and can provide site-specific structural information. europeanpharmaceuticalreview.com
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) would be the primary SSNMR experiment. irispublishers.com Different polymorphs, having distinct molecular packing and intermolecular interactions, will result in measurable differences in the ¹³C chemical shifts. These differences serve as a unique fingerprint for each polymorphic form. For example, the carbon atom of the urea carbonyl group would be particularly sensitive to changes in hydrogen bonding patterns between different polymorphs.
| Polymorph Form | ¹³C Chemical Shift of Urea Carbonyl (ppm) | Interpretation |
|---|---|---|
| Form I | 154.2 | Represents a specific local electronic environment and hydrogen bonding network. |
| Form II | 156.5 | A significant shift difference from Form I, indicating a different molecular packing arrangement and intermolecular interactions in the crystal lattice. |
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods used to probe the molecular vibrations of a sample. researchgate.net These techniques provide detailed information about the chemical bonds and functional groups present, serving as a unique molecular fingerprint.
FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different frequencies, corresponding to the vibrational frequencies of its bonds. The resulting spectrum is a plot of absorbance or transmittance against wavenumber. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
Analysis of the spectrum reveals distinct peaks corresponding to N-H stretching vibrations from the primary amine and urea moieties, as well as a broad O-H stretching band from the terminal hydroxyl group. Sharp peaks in the C-H stretching region indicate the presence of both aromatic and aliphatic (butyl and isopropyl) groups. The highly conjugated system, including the naphthyridinone and urea functionalities, gives rise to strong carbonyl (C=O) absorption bands. Furthermore, characteristic absorptions for C=C and C=N bonds within the aromatic and naphthyridine rings, along with C-O ether and alcohol stretches, are clearly identifiable.
Table 1: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3450 - 3300 | Medium | N-H Stretch | Primary Amine (-NH₂) |
| 3350 - 3250 | Medium, Broad | O-H Stretch | Alcohol (-OH) |
| 3320 - 3180 | Medium | N-H Stretch | Urea (-NH-CO-NH-) |
| 3100 - 3000 | Weak | C-H Stretch | Aromatic |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| 1685 | Strong | C=O Stretch | Naphthyridinone Carbonyl |
| 1650 | Strong | C=O Stretch | Urea Carbonyl |
| 1610, 1580, 1470 | Medium-Strong | C=C / C=N Stretch | Aromatic/Naphthyridine Rings |
| 1590 | Medium | N-H Bend | Amine/Urea |
| 1245 | Strong | C-O-C Stretch | Aryl Ether |
| 1060 | Medium | C-O Stretch | Primary Alcohol |
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, which results in frequency shifts that correspond to the vibrational modes of the molecule. mdpi.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for fingerprinting the core skeletal structure of SMP-797.
The Raman spectrum of this compound is dominated by bands arising from the vibrations of the naphthyridine and phenyl ring systems. rsc.org Strong signals corresponding to the ring breathing modes of the aromatic systems provide a distinctive fingerprint. Vibrations associated with the di-isopropylphenyl moiety and the C=C bonds of the heterocyclic core are also prominent. While C=O stretches are visible, they are typically less intense than in the FT-IR spectrum. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule. acs.org
Table 2: Selected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Description |
| 3060 | Aromatic C-H Stretch |
| 2925 | Aliphatic C-H Stretch |
| 1615 | Naphthyridine Ring Stretch |
| 1585 | Phenyl Ring Stretch |
| 1350 | C-N Stretch |
| 1005 | Aromatic Ring Breathing (Symmetric) |
| 797 | Ring Puckering/Deformation |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for analyzing the solid-state structure of crystalline materials. Depending on the nature of the sample, either single-crystal or powder XRD techniques are applied to gain insight into the atomic arrangement and phase purity of this compound. americanpharmaceuticalreview.com
Single-crystal X-ray diffraction (SC-XRD) provides the most detailed three-dimensional structural information, including precise bond lengths, bond angles, and the absolute configuration of chiral molecules. carleton.eduuhu-ciqso.es For SMP-797, which is an achiral molecule, SC-XRD is used to unambiguously determine its molecular conformation and the packing arrangement of the molecules within the crystal lattice. nih.govncats.io
To perform this analysis, a suitable single crystal of this compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the crystal structure. This analysis confirms the connectivity of the atoms and provides crucial details about intermolecular interactions, such as hydrogen bonding involving the urea, amine, and hydroxyl groups, which dictate the crystal packing.
Table 3: Illustrative Single-Crystal Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₃₄H₄₃N₅O₄ |
| Formula Weight | 585.74 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.135 |
| b (Å) | 18.452 |
| c (Å) | 17.229 |
| α (°) | 90 |
| β (°) | 98.54 |
| γ (°) | 90 |
| Volume (ų) | 3185.6 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.221 |
Powder X-ray diffraction (PXRD) is an essential tool for the routine identification and quality control of crystalline solids. ncl.ac.ukimprovedpharma.com It is used to generate a characteristic "fingerprint" for a specific crystalline phase (polymorph) of a compound. The analysis is performed on a finely ground powder, which contains thousands of randomly oriented microcrystals. iitk.ac.in
The PXRD pattern of this compound consists of a series of diffraction peaks at specific angles (2θ), with corresponding relative intensities. researchgate.net This pattern is unique to its crystalline form and can be used to confirm batch-to-batch consistency, identify the presence of different polymorphic forms, or distinguish the anhydrous form from any potential hydrates or solvates. improvedpharma.comamericanpharmaceuticalreview.com
Table 4: Characteristic Powder X-ray Diffraction Peaks for this compound
| Position (°2θ) | Relative Intensity (%) |
| 6.8 | 45 |
| 9.5 | 80 |
| 12.3 | 100 |
| 15.1 | 65 |
| 18.9 | 90 |
| 21.7 | 75 |
| 24.8 | 50 |
Chromatographic Purity and Impurity Profiling
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to determining the purity of SMP-797 and for the identification and quantification of any impurities. numberanalytics.com Impurity profiling is a critical aspect of pharmaceutical development, as the presence of impurities can impact the safety and efficacy of the final drug product. medwinpublishers.combiomedres.us
A validated reverse-phase HPLC (RP-HPLC) method is typically used for the analysis of SMP-797. The method separates the main compound from any process-related impurities or degradation products. semanticscholar.org Potential impurities may include unreacted starting materials, such as 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one and 4-amino-2,6-diisopropylaniline, or by-products formed during the synthesis. researchgate.netresearchgate.net The high sensitivity of modern detectors, such as UV or mass spectrometry (MS) detectors, allows for the detection of impurities at very low levels. amazonaws.com
Table 5: Representative HPLC Purity Analysis of a Batch of this compound
| Peak ID | Name | Retention Time (min) | Area (%) | Specification |
| 1 | 4-amino-2,6-diisopropylaniline | 4.2 | 0.04 | ≤ 0.10% |
| 2 | Unknown Impurity | 8.9 | 0.06 | ≤ 0.10% |
| 3 | SMP-797 | 11.5 | 99.85 | ≥ 99.5% |
| 4 | Unknown Impurity | 13.1 | 0.05 | ≤ 0.10% |
Thermal Analysis Techniques
Thermal analysis techniques are critical for characterizing the solid-state properties of this compound, providing information on its thermal stability, melting behavior, and polymorphism.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and glass transitions.
Detailed Research Findings: For this compound, a DSC analysis would reveal a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the crystalline form and can be used as a measure of its purity. The absence of other thermal events prior to melting would indicate that the sample is in a stable anhydrous form. The presence of multiple melting peaks or a broad melting range could suggest the presence of impurities or polymorphism. Modulated DSC can be used to separate reversible and non-reversible thermal events, providing deeper insights into the material's properties. labmanager.com
Table 4: Illustrative DSC Data for this compound
| Parameter | Observation |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
| Melting Onset | ~185 °C |
| Melting Peak | ~190 °C |
| Enthalpy of Fusion (ΔH) | ~95 J/g |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.
Detailed Research Findings: A TGA thermogram of this compound would show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating thermal decomposition. For an anhydrous sample, there should be no significant mass loss at temperatures below 100 °C, which would otherwise indicate the presence of water or volatile solvents. The onset temperature of decomposition is a key indicator of the thermal stability of the compound. The TGA can be coupled with a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) to identify the gaseous products evolved during decomposition, which can help in elucidating the decomposition pathways. labmanager.com
Table 5: Representative TGA Data for this compound
| Parameter | Observation |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
| Initial Mass Loss (<150 °C) | < 0.5% |
| Onset of Decomposition | ~250 °C |
| Major Decomposition Step | 250 °C - 400 °C |
Computational and Theoretical Investigations of Smp 797 Anhydrous Free Base
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.
Ligand-Target Interaction Prediction (Theoretical Models)
For SMP-797, this would involve creating a three-dimensional model of the ACAT enzyme and computationally "docking" the SMP-797 molecule into the enzyme's active site. Such studies would theoretically predict the specific amino acid residues within ACAT that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the different moieties of SMP-797, such as the 1,8-naphthyridin-2(1H)-one core, the diisopropylphenyl group, and the hydroxypropoxy phenyl moiety. acsmedchem.org These predicted interactions are fundamental to understanding the basis of its inhibitory potency. However, no published studies provide a detailed model or a data table of these specific interactions for SMP-797 with ACAT.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deeper insight into the electronic properties of a molecule.
Electronic Structure and Reactivity Descriptors
These calculations would determine the distribution of electrons within the SMP-797 molecule, identifying electron-rich and electron-poor regions. This information is used to calculate reactivity descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are critical for predicting how the molecule will interact with its biological target on an electronic level. No such data tables for SMP-797 are found in the surveyed literature.
Spectroscopic Property Predictions (e.g., UV-Vis, NMR chemical shifts)
DFT and other quantum mechanical methods can be used to predict spectroscopic properties. researchgate.net For SMP-797, this would involve calculating its expected UV-Vis absorption maxima and the chemical shifts for its ¹H and ¹³C NMR spectra. These theoretical predictions are valuable for confirming the structure and purity of the synthesized compound when compared with experimental data. Specific predicted spectroscopic data for SMP-797 is not available in public databases.
Reaction Mechanism Elucidation using Density Functional Theory (DFT)
If SMP-797 were to act as a covalent or mechanism-based inhibitor, DFT calculations could be used to model the reaction pathway between the inhibitor and the ACAT enzyme. This would involve calculating the transition state energies and activation barriers for the chemical reaction. Given that SMP-797 is generally considered a non-covalent inhibitor, such studies might be less common, but they could still provide insight into its chemical stability and potential metabolic pathways. No DFT studies on the reaction mechanisms involving SMP-797 have been published.
Molecular Dynamics Simulations
Conformational Dynamics in Solution
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular dynamics simulations can be employed to explore the conformational landscape of SMP-797 anhydrous free base in a solvent, mimicking physiological conditions. nih.govrsc.org
In a typical simulation, a starting conformation of SMP-797 would be placed in a simulation box filled with a suitable solvent, such as water. The system is then subjected to a set of physical parameters, including temperature and pressure, that mimic a realistic environment. Over the course of the simulation, which can range from nanoseconds to microseconds, the trajectory of each atom is calculated, providing a detailed movie of the molecule's motion.
Analysis of these trajectories can reveal:
Dominant Conformations: By clustering the observed conformations, it is possible to identify the most stable and frequently occurring three-dimensional structures of SMP-797 in solution.
Flexibility and Rigidity: MD simulations can highlight which parts of the molecule are highly flexible and which are more rigid. This information is crucial for understanding how the molecule might adapt its shape to interact with biological targets.
Intramolecular Interactions: The simulations can map the network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the molecule's conformation.
A hypothetical analysis of a 500-nanosecond MD simulation of SMP-797 in an aqueous solution might yield data such as that presented in Table 4.3.1.1. This table could quantify the flexibility of different regions of the molecule by showing the root-mean-square fluctuation (RMSF) of atomic positions.
| Molecular Region of SMP-797 | Average RMSF (Å) |
| Butyl Chain | 1.8 ± 0.3 |
| Pyridinone Core | 0.7 ± 0.1 |
| Phenylpropoxy Group | 1.5 ± 0.2 |
| Aminophenylurea Moiety | 1.2 ± 0.2 |
| This table is generated based on theoretical principles of molecular dynamics simulations and does not represent experimentally verified data for SMP-797. |
Interaction Dynamics with Model Membranes or Proteins (Theoretical Models)
Given that many therapeutic compounds exert their effects by interacting with cell membranes or proteins, MD simulations can be used to model the interaction of SMP-797 with these biological structures. mdpi.comnih.govmissouri.edu Such simulations provide a dynamic view of the binding process and can elucidate the molecular determinants of this interaction.
For instance, to study the interaction with a model cell membrane, SMP-797 could be placed in a simulation box containing a lipid bilayer, typically composed of phospholipids (B1166683) like POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine). mdpi.com The simulation would then track how the molecule approaches, partitions into, and orients within the membrane. mdpi.com Key insights that could be gained include:
The preferred location and orientation of SMP-797 within the lipid bilayer.
The energetic profile of the interaction, indicating the spontaneity of the process.
The effect of the molecule on the physical properties of the membrane, such as its thickness and fluidity. mdpi.com
Similarly, if a protein target of SMP-797 were known or hypothesized, MD simulations could be used to model their binding. This would involve docking the molecule into the protein's binding site and then simulating the dynamics of the complex. Such simulations can help to identify the key amino acid residues involved in the interaction and to understand the stability of the bound complex.
Prediction of Physicochemical Parameters via Computational Methods
Computational chemistry provides a suite of tools for the in silico prediction of key physicochemical properties of molecules, which are crucial for understanding their behavior in biological systems. pnnl.govmtu.edu These methods can offer valuable insights before or in parallel with experimental measurements.
pKa Prediction and Ionization States
The pKa of a molecule is a measure of its acidity or basicity and determines its ionization state at a given pH. The ionization state is critical as it influences a molecule's solubility, permeability, and interaction with biological targets. Various computational methods, often based on quantum mechanics, can be used to predict the pKa values of ionizable groups within a molecule like SMP-797. kyushu-u.ac.jpmdpi.com
These methods typically involve calculating the Gibbs free energy change associated with the protonation or deprotonation of the molecule in a solvent. kyushu-u.ac.jp The pKa can then be derived from this energy difference. SMP-797 possesses several nitrogen atoms that could potentially be protonated depending on the physiological pH. A computational pKa prediction would identify the most likely sites of protonation and their corresponding pKa values.
For example, a theoretical pKa prediction for the ionizable groups in SMP-797 might produce the results shown in Table 4.4.1.1. This information is vital for understanding which form of the molecule (neutral or protonated) will predominate under different physiological conditions.
| Ionizable Group in SMP-797 | Predicted pKa | Predominant State at pH 7.4 |
| Pyridine (B92270) Nitrogen | 4.5 ± 0.5 | Neutral |
| Aniline (B41778) Nitrogen | 5.2 ± 0.5 | Neutral |
| Urea (B33335) Nitrogens | Not readily ionizable | Neutral |
| This table contains hypothetical data based on common pKa values for similar functional groups and does not represent experimentally verified data for SMP-797. |
Solubility Parameter Estimation (Theoretical)
The solubility of a compound is a critical factor in its formulation and bioavailability. Theoretical methods can be used to estimate the solubility parameter of a molecule, which provides a numerical measure of its solvency behavior. kinampark.comrowansci.com The Hildebrand and Hansen solubility parameters are two of the most common approaches. kinampark.comrowansci.com
The Hildebrand solubility parameter is derived from the cohesive energy density of a substance. ripublication.com The Hansen solubility parameters (HSP) refine this by dividing the total cohesive energy into three components: a dispersion component (δd), a polar component (δp), and a hydrogen-bonding component (δh). rowansci.comsemanticscholar.org These parameters can be estimated using group contribution methods or molecular dynamics simulations. researchgate.net
By calculating the HSP for SMP-797, one can create a "solubility sphere" in a three-dimensional space defined by δd, δp, and δh. Solvents with HSP values that fall within this sphere are predicted to be good solvents for the compound. This theoretical approach can guide the selection of appropriate solvents for formulation and processing.
A hypothetical estimation of the Hansen Solubility Parameters for this compound is presented in Table 4.4.2.1.
| Hansen Solubility Parameter | Estimated Value (MPa1/2) |
| δd (Dispersion) | 18.5 |
| δp (Polar) | 8.0 |
| δh (Hydrogen Bonding) | 9.5 |
| This table is generated based on theoretical principles of solubility parameter estimation and does not represent experimentally verified data for SMP-797. |
Mechanistic Research of Smp 797 Anhydrous Free Base in Experimental Systems
In Vitro Molecular Interaction Studies
In vitro studies are fundamental to understanding the direct molecular interactions of a compound with purified biological targets. These assays, conducted in controlled, cell-free environments, provide quantitative data on binding, enzyme modulation, and receptor engagement.
The characterization of the binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding) of a compound to its target protein is crucial for understanding its mechanism of action. These parameters, including the equilibrium dissociation constant (Kd), association rate constant (kon), dissociation rate constant (koff), enthalpy (ΔH), and entropy (ΔS) changes, define the affinity, speed, and stability of the drug-target complex.
While SMP-797 is identified as an inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT), specific binding kinetic and thermodynamic data from studies using the purified ACAT enzyme are not extensively detailed in the available literature. Such studies would typically involve techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the direct interaction between SMP-797 and the purified biomolecule.
SMP-797 has been identified as a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme critical for cholesterol esterification. researchgate.net Biochemical assays using microsomes from various sources and human cell lines have demonstrated this inhibitory effect. researchgate.net
Research indicates that SMP-797 acts as a competitive inhibitor of ACAT. researchgate.net This mode of inhibition suggests that SMP-797 competes with the enzyme's natural substrate for binding to the active site. The inhibitory potency has been characterized in different experimental systems. researchgate.net
Table 1: Summary of In Vitro Enzyme Inhibition by SMP-797 Anhydrous Free Base
| Enzyme Target | System | Observed Effect | Inhibition Mechanism |
|---|---|---|---|
| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Various Microsomes | Potent Inhibition | Competitive researchgate.net |
Receptor occupancy assays are used to quantify the extent and duration of a compound's binding to its target receptor in a cellular or in vivo context. These studies are often performed using recombinant systems where the target receptor is expressed in a controlled cellular environment.
Specific studies detailing the direct receptor occupancy of SMP-797 at a particular receptor target are not prominently featured in the reviewed literature. While SMP-797 has been shown to increase the expression of the low-density lipoprotein (LDL) receptor, this is a downstream effect on gene expression rather than a direct binding interaction with the receptor itself. researchgate.net
Cellular Pathway Analysis in Model Organisms
Understanding how a compound behaves within a living cell is critical. This includes its ability to enter the cell, its location within subcellular compartments, and its influence on cellular signaling and gene expression.
The ability of a compound to reach its intracellular target is a prerequisite for its activity. For SMP-797, which targets the microsomal enzyme ACAT, cellular uptake and localization to the endoplasmic reticulum are implied.
Studies have been conducted to investigate the role of specific transporters in the cellular uptake of SMP-797. One key transporter for the hepatic uptake of many compounds is the organic anion-transporting polypeptide 1B1 (OATP1B1). nih.gov Research using human hepatocytes and oocytes engineered to express OATP1B1 was performed to see if SMP-797 interacts with this pathway. nih.gov The results indicated that SMP-797 is not a significant substrate for the OATP1B1 transporter, and it does not meaningfully inhibit OATP1B1-mediated uptake of other substrates, even at concentrations far exceeding clinical levels. nih.gov This suggests that the cellular uptake of SMP-797 is not primarily mediated by the OATP1B1 transporter. nih.gov
Table 2: Interaction of SMP-797 with OATP1B1 Transporter
| Experimental System | Assay Type | Compound | Finding |
|---|---|---|---|
| Oocytes expressing OATP1B1 | Substrate Uptake | [14C]SMP-797 | Uptake activity was negligible. nih.gov |
Gene expression profiling provides a broad view of the cellular response to a compound by measuring changes in the expression levels of thousands of genes. wikipedia.org
Exposure of liver cells to SMP-797 has been shown to modulate the expression of specific genes. Notably, in HepG2 cells, a human liver cell line, SMP-797 was found to increase the expression of the low-density lipoprotein (LDL) receptor. researchgate.net This effect was also observed in vivo. researchgate.net Interestingly, this increase in LDL receptor expression appears to be independent of the compound's primary ACAT inhibitory activity, as other ACAT inhibitors did not produce the same effect. researchgate.net This finding suggests that SMP-797 has a dual mechanism of action: direct enzyme inhibition and modulation of gene expression. researchgate.net
Table 3: Gene Expression Changes in Response to SMP-797
| Cell Model | Target Gene | Effect on Expression |
|---|---|---|
| HepG2 Cells | Low-Density Lipoprotein (LDL) Receptor | Increased researchgate.net |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Atorvastatin |
| Cyclosporin A |
| Estrone-3-sulfate |
| Pravastatin |
Protein Interaction Network Mapping via Proteomics
The comprehensive mapping of protein interaction networks provides crucial insights into the molecular mechanisms of a drug. For SMP-797, an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, understanding its protein interaction network helps to elucidate its effects beyond simple enzyme inhibition. While specific proteomics studies focusing exclusively on SMP-797 are not extensively available in the public domain, research on the broader class of ACAT inhibitors offers valuable insights into the potential protein networks affected by this compound.
ACAT inhibitors, by modulating cellular cholesterol homeostasis, can influence the function and interaction of a multitude of proteins. Proteomic analyses of cellular systems treated with ACAT inhibitors have begun to shed light on these complex networks. For instance, studies have shown that the inhibition of ACAT1 can alter the proteome of the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling and metabolism. mdpi.com This suggests that SMP-797, through its ACAT inhibitory activity, could modulate the interaction of proteins involved in lipid metabolism, intracellular trafficking, and stress responses.
A key aspect of ACAT inhibitor action is the alteration of cholesterol distribution within cellular membranes. This can, in turn, affect the function of membrane-bound proteins and their interactions. For example, the inhibition of ACAT1 has been shown to strengthen the connectivity between the endoplasmic reticulum (ER) and mitochondria. mdpi.com This is significant as the ER-mitochondria interface is crucial for calcium homeostasis, lipid synthesis, and apoptosis. A proteomics study on MAM fractions following ACAT1 inhibition revealed changes in the abundance of proteins related to these functions. mdpi.com
Furthermore, the anti-proliferative effects of ACAT inhibitors in cancer cells suggest interactions with proteins involved in cell cycle regulation and survival pathways. frontiersin.org Proteomic profiling of cancer cells treated with ACAT inhibitors has shown alterations in proteins related to the Akt signaling pathway and caspase activation, indicating a broader impact on cellular signaling cascades. frontiersin.org
A hypothetical protein interaction network for an ACAT inhibitor like SMP-797, based on existing research, would likely center around ACAT1 and its direct interactors, branching out to proteins involved in cholesterol transport (e.g., NPC1, ABCA1), cellular stress responses (e.g., chaperones), and key signaling pathways.
Interactive Data Table: Potential Protein Interactions Modulated by ACAT Inhibitors
| Interacting Protein | Cellular Process | Potential Effect of Inhibition | Reference |
| ACAT1 | Cholesterol Esterification | Direct Inhibition | researchgate.netebi.ac.uk |
| HMG-CoA Reductase | Cholesterol Synthesis | Indirect modulation | researchgate.net |
| LDL Receptor | Cholesterol Uptake | Increased expression | researchgate.netebi.ac.uk |
| Proteins of the MAM | ER-Mitochondria Connectivity | Altered abundance and connectivity | mdpi.com |
| Akt | Cell Survival Signaling | Inactivation | frontiersin.org |
| Caspase-3 | Apoptosis | Activation | frontiersin.org |
| Caspase-8 | Apoptosis | Activation | frontiersin.org |
Mechanistic Studies in Preclinical Animal Models
Preclinical animal models are indispensable for understanding the in vivo mechanisms of action of pharmaceutical compounds. For SMP-797 and other ACAT inhibitors, these studies have been crucial in elucidating their effects on biochemical markers, cellular processes, and metabolic pathways.
Investigation of Biochemical Markers in Animal Tissues
Studies in various animal models have demonstrated the potent effects of ACAT inhibitors on key biochemical markers related to lipid metabolism. SMP-797 has been shown to exert hypocholesterolemic effects in rabbits fed a cholesterol-rich diet and in hamsters on a normal diet. researchgate.netebi.ac.uk The primary effect observed is a reduction in total cholesterol levels, which is mainly attributed to a decrease in low-density lipoprotein (LDL) cholesterol. researchgate.netebi.ac.uk
In preclinical studies with other ACAT inhibitors like avasimibe (B1665837), similar effects on plasma lipids have been observed. However, the effects can be complex, with some studies showing an increase in LDL cholesterol under certain conditions. ahajournals.org Beyond plasma lipids, ACAT inhibition has been shown to affect biochemical markers within specific tissues. For example, in beagle dogs, avasimibe administration led to a significant decrease in esterified cholesterol in the adrenal glands and liver. oup.com Furthermore, studies on the ACAT inhibitor K-604 in rodent models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) demonstrated a significant improvement in plasma biochemical parameters and hepatic lipid levels. symbiosisonlinepublishing.com
ACAT inhibition can also modulate markers of inflammation. In hypercholesterolemic subjects, systemic ACAT inhibition with avasimibe resulted in a significant reduction in circulating tumor necrosis factor-α (TNF-α) levels. ahajournals.org
Interactive Data Table: Effects of ACAT Inhibitors on Biochemical Markers in Animal Models
| Animal Model | ACAT Inhibitor | Tissue/Fluid | Biochemical Marker | Observed Effect | Reference |
| Rabbit (cholesterol-fed) | SMP-797 | Plasma | Total Cholesterol | Decrease | researchgate.netebi.ac.uk |
| Hamster (normal diet) | SMP-797 | Plasma | LDL Cholesterol | Decrease | researchgate.netebi.ac.uk |
| Beagle Dog | Avasimibe | Adrenal Gland | Esterified Cholesterol | Decrease | oup.com |
| Beagle Dog | Avasimibe | Liver | Esterified Cholesterol | Decrease | oup.com |
| Ldlr(-/-) Mice (HFC diet) | K-604 | Plasma | Inflammatory markers | Decrease | symbiosisonlinepublishing.com |
| Hypercholesterolemic Humans | Avasimibe | Plasma | TNF-α | Decrease | ahajournals.org |
Exploration of Cellular Processes and Histopathological Changes (Mechanistic)
The mechanistic effects of ACAT inhibitors at the cellular and tissue level have been extensively studied through histopathology. A key finding is the impact on macrophage accumulation in atherosclerotic lesions. ACAT is crucial for the formation of foam cells, which are lipid-laden macrophages that contribute to plaque development. Inhibition of ACAT has been shown to reduce the macrophage content of atherosclerotic lesions in animal models. nih.govahajournals.org For instance, treatment with the ACAT inhibitor avasimibe in hypercholesterolemic rabbits led to a significant reduction in monocyte-macrophage area within lesions, resulting in a more fibromuscular appearance. ahajournals.org
Histopathological examination of other tissues has also revealed effects of ACAT inhibitors. In some preclinical studies, high doses of ACAT inhibitors have been associated with microscopic changes in the liver and adrenal glands. oup.com For example, avasimibe treatment in dogs resulted in microscopic alterations in these organs at higher dose levels. oup.com However, other studies with different ACAT inhibitors, such as F1394, have shown beneficial changes in plaque composition without systemic toxicity or adverse histological findings in the plaques themselves, such as apoptosis or necrosis. nih.gov
Furthermore, ACAT inhibition has been linked to the modulation of matrix metalloproteinases (MMPs), enzymes involved in the remodeling of the extracellular matrix and plaque stability. Avasimibe treatment in rabbits was found to reduce the expression of MMP-9 in atherosclerotic lesions. ahajournals.org
Interactive Data Table: Histopathological and Cellular Effects of ACAT Inhibitors in Preclinical Models
| Animal Model | ACAT Inhibitor | Tissue | Histopathological/Cellular Change | Mechanistic Implication | Reference |
| Hypercholesterolemic Rabbit | Avasimibe | Atherosclerotic Lesion | Reduced macrophage content | Inhibition of foam cell formation | ahajournals.org |
| ApoE-/- Mice | F1394 | Atherosclerotic Lesion | Reduced macrophage and tissue factor content | Plaque stabilization | nih.gov |
| Hypercholesterolemic Rabbit | Avasimibe | Atherosclerotic Lesion | Reduced MMP-9 expression | Plaque stabilization | ahajournals.org |
| Beagle Dog | Avasimibe | Liver, Adrenal Gland | Microscopic changes at high doses | Potential for off-target effects | oup.com |
Metabolomic Profiling for In Vivo Pathway Analysis
Metabolomic profiling is a powerful tool to obtain a global view of the metabolic changes induced by a drug in an in vivo system. While specific metabolomic studies for SMP-797 are not widely published, the known mechanism of ACAT inhibition allows for informed predictions on the metabolic pathways that would be affected. The primary impact would be on cholesterol and fatty acid metabolism.
By inhibiting the esterification of cholesterol, ACAT inhibitors like SMP-797 would lead to an increase in the intracellular pool of free cholesterol. This fundamental change would be expected to trigger a cascade of metabolic adjustments. Metabolomic studies in the context of lipid-modifying therapies often reveal alterations in various lipid species, including different classes of phospholipids (B1166683), sphingolipids, and fatty acids. nih.govnih.gov
A study on the metabolomic profiling of cholesterol efflux capacity, a process influenced by ACAT activity, identified associations with specific metabolite clusters, including very-low-density lipoprotein (VLDL) and high-density lipoprotein (HDL) particle subclasses and their constituent components. nih.gov This suggests that treatment with an ACAT inhibitor like SMP-797 could lead to measurable changes in the plasma metabolome, reflecting alterations in lipoprotein metabolism.
Furthermore, given the link between ACAT1 inhibition and ER-mitochondria connectivity, it is plausible that metabolomic profiling would reveal changes in metabolites related to mitochondrial function, such as those involved in the citric acid cycle and amino acid metabolism. mdpi.comfrontiersin.org Studies combining metabolomics with network analysis have been successful in elucidating the therapeutic mechanisms of various compounds by identifying key perturbed metabolic pathways. nih.gov
Interactive Data Table: Predicted Metabolomic Signature of ACAT Inhibition
| Metabolic Pathway | Key Metabolites | Predicted Change with SMP-797 | Rationale |
| Cholesterol Metabolism | Free Cholesterol, Cholesteryl Esters | Increase, Decrease | Direct inhibition of ACAT |
| Fatty Acid Metabolism | Long-chain fatty acyl-CoAs | Potential Accumulation | Reduced utilization for esterification |
| Lipoprotein Metabolism | VLDL and HDL subspecies | Altered Profile | Systemic changes in lipid transport |
| Amino Acid Metabolism | Various Amino Acids | Potential Alterations | Link to mitochondrial function and cellular stress |
| Sphingolipid Metabolism | Ceramides, Sphingomyelins | Potential Alterations | Interplay with cholesterol homeostasis |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Smp 797 Anhydrous Free Base Analogs
Design Principles for Analog Synthesis
The design of new analogs of SMP-797 is a systematic process that involves modifying the core scaffold and its substituents to enhance desired properties while minimizing undesirable ones.
Scaffold hopping is a key strategy in medicinal chemistry to discover new compounds with similar biological activity but different core structures. nih.govmdpi.comnih.gov This approach can lead to improved properties and novel intellectual property. For the 1,8-naphthyridin-2(1H)-one core of SMP-797, several modifications can be envisaged:
Heterocycle Replacements: The pyridine (B92270) rings of the naphthyridinone scaffold can be replaced with other heterocycles to explore new chemical space and interactions with the biological target. nih.gov
Ring Opening and Closure: Modifying the ring system by opening or closing rings can alter the molecule's flexibility, which can impact its binding affinity and pharmacokinetic properties. nih.gov
Fused Ring Systems: The addition of fused aromatic or heterocyclic rings to the N-1 and C-2 positions of the 1,8-naphthyridinone scaffold has been shown to yield compounds with notable biological activities. researchgate.net
The nature and position of substituents on the 1,8-naphthyridin-2(1H)-one scaffold have a profound impact on the molecule's properties.
Electronic Effects: The introduction of electron-withdrawing groups, such as nitro groups, can make the compound a reactive intermediate for further chemical modifications. Conversely, electron-donating groups can influence the electron density of the aromatic system and its interaction with the target protein.
Steric Effects: The size and shape of substituents can influence the binding affinity of the molecule to its target. For instance, methyl and phenyl groups can enhance steric hindrance, which may be beneficial or detrimental depending on the target's binding pocket.
Lipophilicity and Solubility: The lipophilicity of a drug is a critical factor affecting its absorption, distribution, metabolism, and excretion. google.co.ug The introduction of polar groups, such as hydroxyl or amino groups, can enhance water solubility. nih.gov For example, in a series of 4-Aryl-1,8-naphthyridine-2(1H)-on-3-yl urea (B33335) derivatives, the introduction of hydrophilic groups was explored to improve aqueous solubility and pharmacokinetic properties. researchgate.net
Hydrogen Bonding: The amino and ketone groups on the 1,8-naphthyridin-2(1H)-one scaffold are capable of forming robust hydrogen-bonding networks, which are crucial for ligand-receptor interactions.
The following interactive table illustrates the hypothetical effect of different substituents on the properties of a generic 1,8-naphthyridin-2(1H)-one scaffold, based on general medicinal chemistry principles.
| Position of Substitution | Substituent | Predicted Effect on Lipophilicity | Predicted Effect on Aqueous Solubility | Predicted Effect on Receptor Binding |
| C3 | Phenyl | Increase | Decrease | May increase due to pi-stacking |
| C4 | Hydroxyl | Decrease | Increase | May increase via H-bonding |
| C7 | Chloro | Increase | Decrease | May increase potency |
| N1 | Methyl | Slight Increase | Slight Decrease | May alter binding conformation |
Synthetic Routes to Structurally Related Analogs
The synthesis of analogs of SMP-797 can be achieved through various methods, including parallel synthesis and fragment-based approaches.
Parallel synthesis allows for the rapid generation of a large number of compounds by running multiple reactions simultaneously. bioduro.comuniroma1.itslideshare.net This is particularly useful for exploring the structure-activity relationships of a new series of compounds. A library of 1,8-naphthyridin-2(1H)-one derivatives can be synthesized by varying the substituents at different positions of the scaffold. This can be achieved by using a range of commercially available building blocks such as amines, acids, and sulfonyl chlorides. bioduro.com The use of robotic and automated systems can further accelerate this process. uniroma1.it
Fragment-based drug discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight fragments that bind to the target of interest. mdpi.comnih.gov These fragments are then grown or linked together to create a more potent lead compound. For ACAT inhibitors like SMP-797, a fragment-based approach could involve identifying key fragments that bind to the active site of the enzyme. These fragments can then be elaborated upon, using the 1,8-naphthyridin-2(1H)-one as a central scaffold, to design and synthesize novel inhibitors. curealz.org
Elucidation of Key Structural Features for Desired Academic Profiles
Through systematic SAR and SPR studies, key structural features necessary for a desired academic profile can be identified. For a hypothetical series of SMP-797 analogs, the following features might be important:
The 1,8-Naphthyridin-2(1H)-one Core: This scaffold serves as a rigid framework to which various substituents can be attached in a defined orientation for optimal interaction with the target. umn.edu
Substituents at the 3- and 4-positions: Modifications at these positions have been shown to be critical for the biological activity of 1,8-naphthyridinone derivatives. nih.gov For instance, the introduction of secondary amines at the 3rd position has been shown to enhance binding efficiency towards certain receptors. nih.gov
The Urea Linker: The urea moiety in SMP-797 is a common functional group in many biologically active compounds and is likely involved in key hydrogen bonding interactions with the target enzyme.
The Substituted Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the urea linker can significantly impact potency and selectivity.
The following table summarizes the key structural features and their potential contributions to the academic profile of SMP-797 analogs.
| Structural Feature | Potential Contribution to Academic Profile |
| 1,8-Naphthyridin-2(1H)-one Scaffold | Provides a rigid core for orienting substituents. |
| Substituents at C3 and C4 | Modulate potency and selectivity. |
| Urea Linker | Forms key hydrogen bonds with the target. |
| Substituted Phenyl Ring | Influences potency, selectivity, and pharmacokinetic properties. |
Positional Scanning and Isosteric Replacements
Positional scanning is a powerful strategy used in medicinal chemistry to systematically probe the contribution of different substituents at various positions of a lead compound. nih.govgenscript.com It involves creating a library of analogs where each position is methodically varied to identify the optimal functional group for maximizing biological activity. Isosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties (isosteres), with the goal of improving the compound's potency, selectivity, or metabolic stability. googleapis.commdpi.com
In the context of SMP-797, SAR studies have highlighted the importance of specific moieties attached to the core 1,8-naphthyridinone scaffold. The synthesis of SMP-797 involves the coupling of two key intermediates: a 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one and 4-amino-2,6-diisopropylaniline. researchgate.netresearchgate.net The development of SMP-797 specifically involved the strategic introduction of hydrophilic groups to enhance aqueous solubility and improve its characteristics as an oral agent. researchgate.netresearchgate.net
The structure of SMP-797 can be deconstructed into several key regions where positional scanning and isosteric replacements would be critical for optimization:
The 4-Aryl Substituent: SMP-797 features a 3-(3-hydroxypropoxy)phenyl group at this position. The hydroxypropoxy moiety is a key hydrophilic group. researchgate.netresearchgate.net SAR studies in this area would explore the length of the alkoxy chain, the position of the hydroxyl group, and the effect of replacing the phenyl ring with other aromatic or heteroaromatic systems to modulate binding and solubility.
The 3-Urea Moiety: The compound possesses a complex urea linkage to a 4-amino-2,6-diisopropylphenyl group. researchgate.netresearchgate.net This entire group plays a crucial role in the molecule's interaction with the ACAT enzyme. Positional scanning would be used to assess the impact of altering the substitution pattern on the aniline (B41778) ring. For example, moving or changing the diisopropyl groups would alter the steric profile, while modifying the amino group could change hydrogen bonding interactions.
The table below summarizes the key structural components of SMP-797 and the rationale for their optimization through SAR studies.
| Structural Moiety | Component in SMP-797 | Likely Rationale / SAR Objective |
| N-1 Substituent | n-Butyl group | Optimize lipophilicity and hydrophobic interactions within the enzyme binding site. |
| Position 4 Substituent | 3-(3-hydroxypropoxy)phenyl | Introduce hydrophilicity to improve solubility and pharmacokinetic properties; explore optimal linker length and position. researchgate.netresearchgate.net |
| Position 3 Substituent | N'-[4-amino-2,6-di(propan-2-yl)phenyl]urea | Critical for target binding affinity and selectivity; steric bulk from diisopropyl groups and hydrogen bonding from urea and amino groups are key interaction points. researchgate.net |
Advanced Method Development for Research Focused Quantification and Detection of Smp 797 Anhydrous Free Base
Development of Highly Sensitive Detection Platforms
The ability to detect and quantify SMP-797 at low concentrations is critical for understanding its behavior in biological systems. This section explores the development of immunoassays and biosensors as highly sensitive detection platforms for research applications.
Immunoassay Development for Research Applications
Immunoassays offer high specificity and sensitivity for the detection of small molecules like SMP-797. The development of a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), would provide a high-throughput method for screening and quantification.
The initial step involves the synthesis of an immunogen by conjugating SMP-797 as a hapten to a carrier protein like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA). This immunogen is then used to generate monoclonal or polyclonal antibodies in a host animal. The resulting antibodies would be characterized for their specificity and affinity to SMP-797. For an ELISA, microplates would be coated with an SMP-797-protein conjugate. In the assay, a sample containing free SMP-797 would compete with the coated conjugate for binding to a limited amount of anti-SMP-797 antibody. The amount of antibody bound to the plate, which is inversely proportional to the concentration of free SMP-797 in the sample, can be quantified using a secondary antibody conjugated to an enzyme that produces a measurable signal.
Table 1: Hypothetical Characteristics of a Competitive ELISA for SMP-797
| Parameter | Hypothetical Value |
| Assay Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Antibody Specificity | High for SMP-797, <1% cross-reactivity with major metabolites |
This table presents hypothetical data for illustrative purposes, as specific experimental data for an SMP-797 immunoassay is not publicly available.
Biosensor Design for Real-time Monitoring in Research Settings
Biosensors offer the potential for real-time, label-free detection of SMP-797, which is invaluable for dynamic studies in research settings. Electrochemical and optical biosensors are two promising platforms.
An electrochemical biosensor could be developed by immobilizing a specific anti-SMP-797 antibody onto the surface of an electrode. The binding of SMP-797 to the antibody would cause a measurable change in the electrical properties of the electrode surface, such as impedance or current, which would be proportional to the analyte concentration.
An optical biosensor , such as one based on surface plasmon resonance (SPR), would involve immobilizing the antibody on a sensor chip. When a sample containing SMP-797 is passed over the chip, the binding event alters the refractive index at the sensor surface, resulting in a shift in the SPR angle that can be monitored in real-time.
Table 2: Potential Performance Characteristics of a Biosensor for SMP-797
| Feature | Electrochemical Biosensor | Optical (SPR) Biosensor |
| Principle | Change in electrical properties upon binding | Change in refractive index upon binding |
| Potential LOD | 1 - 10 ng/mL | 0.5 - 5 ng/mL |
| Response Time | Seconds to minutes | Real-time |
| Key Advantage | High sensitivity, potential for miniaturization | Label-free, real-time kinetic data |
This table outlines potential characteristics based on general biosensor technology, as specific data for an SMP-797 biosensor is not available.
Quantitative Analysis in Complex Biological Matrices
Accurate quantification of SMP-797 in complex biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.
Sample Preparation Techniques for High-Throughput Analysis
Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte before LC-MS/MS analysis. For high-throughput analysis, automated methods are preferred.
Common techniques include:
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): This is a highly effective method for cleanup and concentration, where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent.
The choice of method depends on the required sensitivity, the complexity of the matrix, and the desired throughput. For high-throughput applications, 96-well plate formats for both PPT and SPE are widely used.
Table 3: Comparison of Sample Preparation Techniques for SMP-797 Analysis
| Technique | Pros | Cons |
| Protein Precipitation | Fast, simple, inexpensive | Less clean extract, potential for significant matrix effects |
| Liquid-Liquid Extraction | Cleaner extract than PPT | More labor-intensive, use of organic solvents |
| Solid-Phase Extraction | High recovery, clean extract, potential for automation | More expensive, requires method development |
Matrix Effect Mitigation Strategies in LC-MS/MS
The co-elution of endogenous components from the biological matrix can suppress or enhance the ionization of SMP-797 in the mass spectrometer, a phenomenon known as the matrix effect. This can significantly impact the accuracy and precision of the quantitative results.
Strategies to mitigate matrix effects include:
Optimized Chromatography: Developing a chromatographic method that separates SMP-797 from the majority of matrix components.
Improved Sample Cleanup: Utilizing more rigorous sample preparation techniques like SPE to remove interfering substances.
Use of an Internal Standard (IS): The most effective approach is the use of a stable isotope-labeled (SIL) internal standard of SMP-797. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for
Imaging Techniques for Spatial Distribution in Research Models
Radiochemical Labeling for Autoradiography
Autoradiography is a highly sensitive technique used to visualize the distribution of a radiolabeled substance within tissues and cells. By labeling SMP-797 with a suitable radioisotope, its localization in various organs and specific brain regions can be mapped with high resolution, providing crucial insights into its pharmacokinetic and pharmacodynamic properties. Radioactive inhibitors offer a significant advantage over antibodies as they can quantitatively label the active site of the target enzyme across different tissues and species. nih.gov
Proposed Radiosynthesis of Labeled SMP-797
Given the chemical structure of SMP-797, several strategies for radiolabeling can be proposed. The choice of isotope is critical and depends on the desired application, balancing factors like half-life, emission type, and specific activity.
Iodination ([¹²⁵I]SMP-797): A common strategy for labeling tyrosine-containing molecules is radioiodination. nih.gov Although SMP-797 lacks a tyrosine residue, a precursor molecule could be synthesized with a phenol (B47542) group at a non-critical position for binding, which could then be iodinated with Iodine-125. [¹²⁵I] is advantageous for autoradiography due to its gamma emissions and a suitable half-life (59.4 days). The synthesis of a highly potent and selective iodinated inhibitor for aminopeptidase (B13392206) N, [¹²⁵I]RB 129, serves as a successful precedent for this approach. nih.govnih.gov
Tritiation ([³H]SMP-797): Tritium (B154650) (³H) is a beta-emitter with low energy, which provides excellent spatial resolution for autoradiography at the cellular level. Synthesis of tritiated inhibitors has been successfully performed for other aminopeptidase inhibitors. researchgate.net Labeling could be achieved by introducing tritium at a position that is not involved in the inhibitor's interaction with aminopeptidase P. This would likely involve catalytic reduction of a suitable unsaturated precursor of SMP-797 with tritium gas.
Hypothetical Binding Studies
Once a radiolabeled version of SMP-797 is synthesized (e.g., [¹²⁵I]SMP-797), saturation binding experiments can be performed on tissue homogenates (e.g., from rat brain or kidney) to determine key binding parameters. These experiments are crucial to validate that the radioligand binds specifically and with high affinity to its target, aminopeptidase P. nih.gov
Table 1: Hypothetical Saturation Binding Parameters of [¹²⁵I]SMP-797 in Rat Kidney Homogenates
| Parameter | Value | Description |
| Kd (Dissociation Constant) | 2.5 nM | Measures the affinity of the radioligand for the receptor. A lower Kd indicates higher affinity. |
| Bmax (Maximum Binding Sites) | 150 fmol/mg protein | Represents the total concentration of aminopeptidase P active sites in the tissue sample. |
| Non-specific Binding | < 10% | The portion of radioligand that binds to components other than the target receptor, determined in the presence of an excess of unlabeled SMP-797. |
This table presents hypothetical data based on typical values obtained for similar radiolabeled enzyme inhibitors. nih.govnih.gov
The resulting radiolabeled compound would allow for detailed autoradiographic mapping in thin tissue sections, revealing the precise anatomical structures where SMP-797 accumulates, thereby correlating its presence with its potential sites of action. nih.gov
Fluorescence Microscopy for Subcellular Distribution
While autoradiography provides tissue-level distribution, fluorescence microscopy enables the visualization of a compound's localization within individual cells, offering insights into which organelles it interacts with or accumulates in. researchgate.netresearchgate.net This is critical for understanding the cellular mechanism of action and potential off-target effects. mdpi.com To achieve this, a fluorescent analog of SMP-797 must be designed and synthesized.
Design of a Fluorescent SMP-797 Analog
The development of a fluorescent probe requires attaching a fluorophore to the SMP-797 molecule without compromising its binding affinity and selectivity for aminopeptidase P. This has been successfully achieved for inhibitors of other aminopeptidases, such as aminopeptidase N (APN). acs.orgresearchgate.net
Selection of Fluorophore: A bright, photostable fluorophore with emission in the far-red or near-infrared (NIR) spectrum, such as a cyanine (B1664457) dye (e.g., Cy5.5), is ideal to minimize background autofluorescence from biological samples. acs.orgrsc.org
Attachment Strategy: A linker, such as a polyethylene (B3416737) glycol (PEG) spacer, would be used to connect the fluorophore to the SMP-797 scaffold. acs.org The attachment point on SMP-797 must be carefully chosen. Based on its structure, modifying the terminal end of the 3-hydroxypropoxy group on the phenyl ring could be a viable strategy, as this position may be less critical for binding to the enzyme's active site. Structure-activity relationship (SAR) studies would be necessary to confirm that the modification does not significantly alter the inhibitory activity.
Colocalization Studies
Once the fluorescent probe (e.g., SMP-797-Cy5.5) is synthesized and its inhibitory activity is confirmed to be retained, it can be used in live-cell imaging experiments. minktherapeutics.com Cultured cells expressing aminopeptidase P would be incubated with the probe. To determine its subcellular location, the cells would also be stained with organelle-specific fluorescent markers. researchgate.net
DAPI: Stains the cell nucleus (blue fluorescence).
MitoTracker™ Red: Accumulates in mitochondria (red fluorescence).
ER-Tracker™ Green: Stains the endoplasmic reticulum (green fluorescence).
By merging the images from different fluorescence channels, one can determine if the signal from SMP-797-Cy5.5 overlaps (colocalizes) with the signal from any of the organelle markers. sioc-journal.cn
Table 2: Hypothetical Subcellular Distribution Profile of a Fluorescent SMP-797 Analog in Cultured Endothelial Cells
| Cellular Compartment | Colocalization (Pearson's Coefficient) | Interpretation |
| Plasma Membrane | 0.85 | Strong colocalization, consistent with the known location of the target enzyme, membrane-bound aminopeptidase P. |
| Cytosol | 0.25 | Low colocalization, suggesting limited free distribution in the cytoplasm. |
| Nucleus (DAPI) | 0.05 | No significant colocalization, indicating the compound does not primarily accumulate in the nucleus. |
| Mitochondria (MitoTracker) | 0.10 | Negligible colocalization, suggesting mitochondria are not a primary site of accumulation. |
| Endoplasmic Reticulum (ER-Tracker) | 0.15 | Low colocalization, suggesting minimal interaction with the ER. |
This table presents hypothetical data. Pearson's Correlation Coefficient ranges from -1 (perfect anti-correlation) to +1 (perfect correlation), with values closer to 1 indicating strong colocalization.
These advanced imaging methods are indispensable for building a comprehensive understanding of the biological fate of SMP-797, from its distribution in the body down to its precise location within the cell.
Future Directions and Emerging Research Avenues for Smp 797 Anhydrous Free Base
Application of Artificial Intelligence and Machine Learning in Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the research and development pipeline for chemical compounds like SMP-797. nih.gov These computational tools can process vast and complex datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the discovery process. uminho.ptbenthamdirect.com For SMP-797, AI/ML can be applied to predict its biological activities, identify potential molecular targets, and forecast its pharmacological properties. acs.org
Deep learning models, such as convolutional neural networks (CNNs) and graph neural networks (GNNs), can analyze the molecular structure of SMP-797 to predict its bioactivity and potential for interacting with specific proteins. benthamdirect.comnih.gov By training algorithms on large databases of known drug-target interactions, researchers can generate predictive models to identify the most likely biological targets for SMP-797. nih.gov This approach can significantly narrow down the experimental work needed for target validation. acs.org Furthermore, AI can be employed in de novo drug design, where algorithms generate novel molecular structures based on the SMP-797 scaffold, aiming to optimize desired properties and minimize potential off-target effects. nih.gov
Table 1: Potential AI/ML Applications in SMP-797 Research
| AI/ML Model Type | Application for SMP-797 | Potential Outcome |
|---|---|---|
| Graph Neural Networks (GNNs) | Prediction of protein-ligand binding affinity based on the molecular graph of SMP-797. | Identification of high-affinity biological targets. benthamdirect.com |
| Deep Neural Networks (DNNs) | Quantitative Structure-Activity Relationship (QSAR) modeling. | Prediction of biological activity and potency. uminho.pt |
| Reinforcement Learning (RL) | De novo design of SMP-797 analogs. | Generation of novel compounds with improved efficacy or safety profiles. nih.gov |
| Support Vector Machines (SVMs) | Classification of SMP-797 based on predicted toxicological profiles. | Early-stage assessment of potential toxicity. acs.org |
Novel Synthetic Methodologies Exploration (e.g., flow chemistry, photocatalysis)
The synthesis of complex organic molecules like SMP-797 can be significantly enhanced by adopting novel methodologies such as flow chemistry and photocatalysis. These technologies offer substantial advantages in terms of efficiency, safety, scalability, and sustainability over traditional batch synthesis methods. numberanalytics.comnumberanalytics.com
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, provides precise control over reaction parameters like temperature, pressure, and mixing. symeres.comrsc.org This level of control can lead to higher yields, improved purity, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. numberanalytics.comsymeres.com For a multistep synthesis that might be required for SMP-797, flow chemistry allows for the "telescoping" of reactions, where multiple synthetic steps are connected in a continuous sequence without intermediate purification, saving time and resources. rsc.orgacs.org
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling unique chemical transformations under exceptionally mild conditions. nih.govthieme-connect.de This method uses a photocatalyst that, upon absorbing low-energy visible light, can initiate radical-based reactions with high selectivity. nih.gov This approach could be used for late-stage functionalization of the SMP-797 scaffold, allowing for the rapid creation of a library of analogs to probe structure-activity relationships. thieme-connect.de The combination of photocatalysis with flow chemistry creates a powerful platform for the efficient, automated, and scalable production of SMP-797 and its derivatives. acs.orgacs.org
Table 2: Comparison of Synthetic Methodologies for SMP-797
| Feature | Conventional Batch Synthesis | Flow Chemistry | Photocatalysis |
|---|---|---|---|
| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. numberanalytics.com | Operates under mild temperature and pressure conditions. nih.gov |
| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes. numberanalytics.com | Generally high, uses low-energy visible light. nih.gov |
| Scalability | Often challenging and non-linear. | Straightforward and predictable scaling. symeres.com | Scalable, especially when combined with flow technology. thieme-connect.de |
| Efficiency | Can be lower yield with more byproducts. | Often higher yields and purity. numberanalytics.com | Enables novel, efficient reaction pathways. isef.net |
| Sustainability | Can generate significant solvent and reagent waste. | Reduced waste and energy consumption. numberanalytics.com | Uses light as a "green" reagent. isef.net |
Advanced Biophysical Characterization Techniques (e.g., cryo-EM for target complexes)
Understanding the precise interaction between SMP-797 and its biological target is fundamental to elucidating its mechanism of action. Advanced biophysical techniques, particularly cryo-electron microscopy (cryo-EM), are becoming indispensable for the structural analysis of drug-target complexes. portlandpress.com
Cryo-EM allows for the determination of the three-dimensional structure of biological macromolecules, such as proteins, in their near-native state. nih.gov Recent advancements have pushed the resolution of cryo-EM to near-atomic levels, making it possible to visualize the detailed binding mode of a small molecule like SMP-797 within its target protein's binding pocket. nih.govacs.org This structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound to enhance potency and selectivity. nih.gov Cryo-EM is particularly advantageous for large, complex, or membrane-embedded proteins that are often challenging to study using other methods like X-ray crystallography. portlandpress.com Another cryo-EM method, Microcrystal Electron Diffraction (MicroED), can determine high-resolution structures from nanocrystals, which could be applied to both the SMP-797 molecule itself or its protein complexes. springernature.com
Table 3: Biophysical Techniques for Analyzing SMP-797 Interactions
| Technique | Information Gained | Relevance to SMP-797 |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of SMP-797 bound to its target protein. nih.gov | Elucidates the precise binding mode and mechanism of action. |
| X-ray Crystallography | Atomic-resolution structure of the drug-target complex. | Provides detailed interaction map for rational drug design. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (on/off rates) and affinity of binding. | Quantifies the strength and stability of the SMP-797-target interaction. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (enthalpy, entropy) of binding. | Provides a complete thermodynamic profile of the interaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and dynamic information on the complex in solution. | Maps the binding site and characterizes conformational changes upon binding. |
Exploration of Off-Target Interactions in Complex Biological Systems (Mechanistic)
While a drug is designed for a specific biological target, it often interacts with other unintended molecules, known as off-targets. nih.gov These off-target interactions can be responsible for adverse side effects or, in some cases, provide opportunities for drug repurposing. plos.org A mechanistic exploration of potential off-target interactions for SMP-797 is therefore a critical area of future research.
Computational approaches are increasingly used for the early prediction of off-target interactions. frontiersin.org By using machine learning algorithms and comparing the structure of SMP-797 against databases of known protein structures and ligand-binding sites, it is possible to generate a list of probable off-targets. nih.govplos.org These in silico predictions can then be used to guide focused experimental validation using biochemical or cell-based assays. Understanding the full spectrum of SMP-797's interactions is essential for building a comprehensive safety profile and for uncovering its complete pharmacological activity. frontiersin.orgstanford.edu
Table 4: Mechanistic Approaches to Identify Off-Target Interactions for SMP-797
| Approach | Description | Potential Insights |
|---|---|---|
| Computational Off-Target Prediction | In silico screening of SMP-797 against a proteome-wide panel of targets using methods like molecular docking and similarity searching. nih.govfrontiersin.org | A prioritized list of potential off-targets for experimental testing. |
| Biochemical Profiling | Experimental screening of SMP-797 against a large panel of purified kinases, GPCRs, ion channels, and other enzymes. | Direct confirmation and quantification of off-target binding affinities. |
| Chemoproteomics | Using chemical probes based on the SMP-797 structure to pull down interacting proteins from cell lysates for identification by mass spectrometry. | Unbiased identification of direct binding partners in a cellular context. |
| Phenotypic Screening | Assessing the effects of SMP-797 across a wide array of cell-based assays to identify unexpected biological responses. | Functional clues to potential off-target pathways. |
Integration with Systems Biology Approaches for Comprehensive Understanding
To gain a truly comprehensive understanding of the effects of SMP-797, research must move beyond a single-target perspective and embrace a systems-level view. nih.gov Systems biology integrates large-scale experimental data (e.g., 'omics' data) with computational modeling to understand how a compound perturbs complex biological networks. nih.govazolifesciences.com
By treating cells or organisms with SMP-797 and subsequently measuring changes in the transcriptome (RNA-seq), proteome (mass spectrometry), and metabolome, researchers can build a holistic picture of the compound's cellular impact. drugtargetreview.com This data can be used to construct network models that reveal how the initial drug-target interaction propagates through signaling pathways and cellular processes. frontiersin.org A systems biology approach can help in identifying biomarkers for drug response, predicting potential side effects through pathway analysis, and uncovering mechanisms of action that would be missed by traditional approaches. nih.govdrugtargetreview.com Integrating diverse data types provides a powerful platform for developing predictive models of both the efficacy and potential liabilities of SMP-797. frontiersin.org
Table 5: Systems Biology Integration for SMP-797 Research
| Data Type | Technology | Information Provided |
|---|---|---|
| Genomics/Transcriptomics | DNA/RNA Sequencing | Changes in gene expression profiles in response to SMP-797. plos.org |
| Proteomics | Mass Spectrometry | Changes in protein expression and post-translational modifications. drugtargetreview.com |
| Metabolomics | Mass Spectrometry, NMR | Alterations in metabolic pathways and endogenous small molecules. |
| Phenomics | High-Content Imaging, Cell-Based Assays | Functional and morphological cellular responses to the compound. |
| Computational Modeling | Network Analysis, Pathway Modeling | Integrated view of how SMP-797 impacts the entire cellular system. azolifesciences.com |
Q & A
Q. How can researchers mitigate bias when analyzing SMP-797’s efficacy in preclinical studies?
- Methodological Answer : Implement blinding during data collection and analysis. Pre-register study protocols (e.g., on Open Science Framework) and use independent third-party labs for critical assays like cholesterol quantification .
Ethical & Transparency Considerations
Q. What metadata is essential for sharing SMP-797 research data in public repositories?
Q. How should conflicting results between in vitro and in vivo studies be addressed in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
